Betaine aspartate
Overview
Description
Betaine aspartate is a compound formed by the combination of betaine and aspartic acid. Betaine, also known as trimethylglycine, is a derivative of the amino acid glycine and is widely distributed in nature. Aspartic acid is a non-essential amino acid that plays a crucial role in the biosynthesis of other amino acids and in the urea cycle. This compound is known for its potential health benefits, including its role in liver function, detoxification, and as a methyl donor in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Betaine aspartate can be synthesized through the reaction of betaine hydrochloride with aspartic acid in an aqueous solution. The reaction typically involves dissolving betaine hydrochloride and aspartic acid in water, followed by neutralization with a base such as sodium hydroxide. The resulting solution is then evaporated to obtain this compound crystals .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the quality and purity of the final product. The industrial process may also involve additional purification steps such as recrystallization and filtration to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Betaine aspartate undergoes various chemical reactions, including:
Oxidation: Betaine can be oxidized to form dimethylglycine and formaldehyde.
Reduction: Aspartic acid can undergo reduction to form aspartate semialdehyde.
Substitution: Betaine can participate in substitution reactions where its methyl groups are transferred to other molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Methylation reactions often involve reagents like methyl iodide and dimethyl sulfate.
Major Products Formed:
Oxidation: Dimethylglycine and formaldehyde.
Reduction: Aspartate semialdehyde.
Substitution: Methylated derivatives of betaine.
Scientific Research Applications
Betaine aspartate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Plays a role in osmoregulation and as a methyl donor in metabolic pathways.
Medicine: Investigated for its potential benefits in liver function, cardiovascular health, and as a treatment for homocystinuria.
Mechanism of Action
Betaine aspartate exerts its effects through several mechanisms:
Methyl Donor: Betaine donates methyl groups in the methionine-homocysteine cycle, aiding in the conversion of homocysteine to methionine.
Osmoregulation: Betaine helps maintain cell volume and fluid balance under osmotic stress.
Detoxification: Aspartic acid plays a role in the urea cycle, helping to detoxify ammonia in the liver.
Comparison with Similar Compounds
Betaine Hydrochloride: Similar to betaine aspartate but combined with hydrochloric acid instead of aspartic acid.
Dimethylglycine: A derivative of betaine with two methyl groups instead of three.
Aspartate Salts: Other salts of aspartic acid, such as magnesium aspartate and potassium aspartate.
Uniqueness: this compound is unique due to its dual role as a methyl donor and its involvement in the urea cycle. This combination provides synergistic benefits in detoxification and metabolic processes, making it a valuable compound in both medical and industrial applications .
Properties
IUPAC Name |
2-(trimethylazaniumyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-6(2,3)4-5(7)8/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIUHFFTVRNATP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
590-46-5 (hydrochloride) | |
Record name | Betaine | |
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DSSTOX Substance ID |
DTXSID8022666 | |
Record name | Betaine | |
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Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Deliquescent solid; [Merck Index] Powder; [Alfa Aesar MSDS], Free-flowing, white crystals; Savoury | |
Record name | Methanaminium, 1-carboxy-N,N,N-trimethyl-, inner salt | |
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Record name | Betaine | |
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Record name | Betaine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2283/ | |
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Solubility |
Soluble, Solubility (g/100 g solvent): methanol, 55; ethanol, 8.7. Sparingly soluble in ether., Slightly soluble in chloroform, In water, 6.11X10+5 mg/L at 19 °C, Very soluble, Soluble (in ethanol) | |
Record name | Betaine | |
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Record name | Betaine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2283/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.00000053 [mmHg] | |
Record name | Betaine | |
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Mechanism of Action |
Homocystinuria is a hereditary disorder characterized by high levels of the amino acid homocysteine. This condition can be caused by deficiencies or defects in cystathionine beta-synthase (CBS), 5,10-methylenetetrahydrofolate reductase (MTHFR), and cobalamin cofactor metabolism (cbl). CBS converts homocysteine to cystathionine, and a deficiency in this enzyme can lead to an accumulation of homocysteine. MTHFR is responsible for producing 5-methyltetrahydrofolate, a methyl donor that participates in the conversion of homocysteine back to methionine; therefore, an MTHFR deficiency can also lead to homocystinuria. Additionally, a defect in cobalamin (vitamin B12) cofactor metabolism can lead to homocystinuria, since a metabolite of cobalamin (methylcobalamin) promotes the conversion of homocysteine to methionine. Betaine transfers a methyl group via the enzyme betaine homocysteine methyl transferase (BHMT), converting homocysteine back into methionine and dimethylglycine (DMG). In patients with homocystinuria, betaine reduces homocysteine levels and improves health outcomes., Betaine acts as metabolic intermediate in transmethylating processes (creatine and methionine synthesis)., Betaine acts as a methyl group donor in the remethylation of homocysteine to methionine in patients with homocystinuria. This reduces toxic concentrations of homocysteine, usually to 20 to 30% or less of pretreatment concentrations., Betaine or trimethylglycine is a quarternary ammonium compound that was first discovered in the juice of sugar beets (Beta vulgaris). Betaine is a metabolite of choline ... and is a substrate in one of the two recycling pathways that convert homocysteine to L-methionine. The other and principal recycling reaction is catalyzed by the enzyme methionine synthase and uses methylcobalamin as a cofactor and 5-methyltetrahydrofolate as a cosubstrate., Betaine-homocysteine methyltransferase (BHMT) is a zinc metalloenzyme which catalyzes the transfer of a methyl group from betaine to homocysteine in the formation of methionine. BHMT is found in the liver and kidneys and may also exist in brain tissue. Betaine acts to lower homocysteine levels in some with primary hyperhomocysteinemia/homocystinuria via this enzyme. | |
Record name | Betaine | |
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Color/Form |
Deliquescent scales or prisms | |
CAS No. |
107-43-7 | |
Record name | Betaine | |
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Record name | Betaine | |
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Record name | Betaine | |
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Record name | Betaine | |
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Record name | BETAINE | |
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Melting Point |
301-305°C, Decomposes around 293 °C | |
Record name | Betaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06756 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7467 | |
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